4-Chloro-N1,5-dimethylbenzene-1,2-diamine
CAS No.: 861367-01-3
Cat. No.: VC8301756
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 861367-01-3 |
---|---|
Molecular Formula | C8H11ClN2 |
Molecular Weight | 170.64 g/mol |
IUPAC Name | 4-chloro-1-N,5-dimethylbenzene-1,2-diamine |
Standard InChI | InChI=1S/C8H11ClN2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,11H,10H2,1-2H3 |
Standard InChI Key | DXUOTNPUNISTCU-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1Cl)N)NC |
Canonical SMILES | CC1=CC(=C(C=C1Cl)N)NC |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
4-Chloro-N1,5-dimethylbenzene-1,2-diamine is systematically named to reflect its substitution pattern:
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Chlorine at the 4-position of the benzene ring.
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Methyl groups at the N1 (amine) and C5 positions.
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Amino groups at the 1 and 2 positions.
Table 1: Key Identification Data
The compound’s IUPAC name and structural features are consistent with its role as a building block in synthesizing more complex aromatic amines .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by its aromatic backbone and substituents:
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Chlorine: Enhances electrophilic substitution reactivity at ortho/para positions.
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Methyl Groups: Provide steric hindrance and moderate electron-donating effects.
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Amino Groups: Participate in hydrogen bonding and acid-base reactions.
Table 2: Comparative Physicochemical Data
Property | 4-Chloro-N1,5-dimethylbenzene-1,2-diamine | 4-Bromo-N1,3-dimethyl Analogue |
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Molecular Weight | 170.64 g/mol | 230.10 g/mol |
LogP | 2.93 | 3.15 |
PSA | 38.05 Ų | 38.05 Ų |
Halogen Substituent | Chlorine | Bromine |
The brominated analogue (CAS 1799973-86-6) exhibits higher molecular weight and LogP, reflecting bromine’s greater polarizability and lipophilicity .
Comparative Analysis with Structural Analogues
Chlorinated vs. Brominated Derivatives
Bromine’s larger atomic size and polarizability enhance reactivity in electrophilic substitutions compared to chlorine. For instance, 4-bromo-N1,3-dimethylbenzene-1,2-diamine (CAS 1799973-86-6) may exhibit faster reaction kinetics in Suzuki couplings.
Methyl Substitution Patterns
N1-methyl groups reduce solubility in polar solvents but improve lipid membrane permeability, a critical factor in drug design .
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